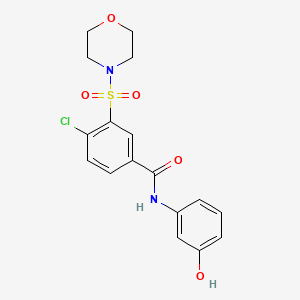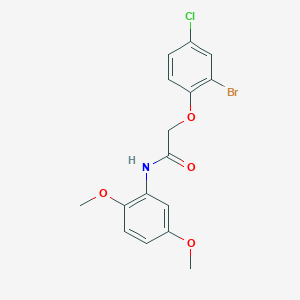
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-nitrophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-nitrophenyl)benzamide, also known as MLN4924, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. This compound is a potent inhibitor of the NEDD8-activating enzyme (NAE), which plays a critical role in the regulation of the ubiquitin-proteasome pathway. MLN4924 has shown promising results in preclinical studies, and it is currently being evaluated in clinical trials for the treatment of various types of cancer.
Mécanisme D'action
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-nitrophenyl)benzamide acts by inhibiting the NEDD8-activating enzyme (NAE), which is a critical regulator of the ubiquitin-proteasome pathway. The ubiquitin-proteasome pathway is responsible for the degradation of proteins that are involved in cell cycle regulation, DNA repair, and apoptosis. By inhibiting NAE, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-nitrophenyl)benzamide prevents the activation of the ubiquitin-proteasome pathway, leading to the accumulation of proteins that are critical for cell survival. This ultimately leads to cell death in cancer cells.
Biochemical and Physiological Effects:
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-nitrophenyl)benzamide has been shown to induce apoptosis in cancer cells through the inhibition of NAE. This leads to the accumulation of critical proteins that are involved in cell cycle regulation, DNA repair, and apoptosis. 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-nitrophenyl)benzamide has also been shown to enhance the efficacy of other anticancer agents, such as cisplatin and doxorubicin. In addition, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-nitrophenyl)benzamide has been shown to have anti-angiogenic effects, which may contribute to its anticancer activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-nitrophenyl)benzamide is its potent inhibitory activity against NAE, which makes it a promising candidate for cancer therapy. However, one of the limitations of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-nitrophenyl)benzamide is its potential toxicity, which may limit its clinical use. In addition, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-nitrophenyl)benzamide may have off-target effects, which could lead to unwanted side effects.
Orientations Futures
There are several future directions for the development of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-nitrophenyl)benzamide as a cancer therapy. One potential direction is to evaluate the efficacy of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-nitrophenyl)benzamide in combination with other anticancer agents, such as immune checkpoint inhibitors. Another direction is to investigate the potential use of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-nitrophenyl)benzamide in the treatment of other diseases, such as viral infections. Finally, further studies are needed to better understand the mechanism of action of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-nitrophenyl)benzamide and to identify potential biomarkers that could be used to predict its efficacy in cancer patients.
In conclusion, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-nitrophenyl)benzamide is a promising small molecule inhibitor that has shown potent anticancer activity in preclinical studies. Its inhibitory activity against NAE makes it a promising candidate for cancer therapy, and it is currently being evaluated in clinical trials. Further studies are needed to better understand the mechanism of action of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-nitrophenyl)benzamide and to identify potential biomarkers that could be used to predict its efficacy in cancer patients.
Méthodes De Synthèse
The synthesis of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-nitrophenyl)benzamide involves several steps, including the reaction of 3-nitrobenzaldehyde with 4-aminophthalic acid to form an intermediate, which is then reacted with 4-nitrobenzoyl chloride to produce the final product. The synthesis of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-nitrophenyl)benzamide has been described in detail in several scientific publications, and it is a well-established method.
Applications De Recherche Scientifique
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-nitrophenyl)benzamide has been extensively studied for its potential use in cancer therapy. Preclinical studies have shown that 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-nitrophenyl)benzamide can induce cell death in a variety of cancer cell lines, including leukemia, lymphoma, and solid tumors such as breast, lung, and prostate cancer. 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-nitrophenyl)benzamide has also been shown to enhance the efficacy of other anticancer agents, such as cisplatin and doxorubicin. These findings have led to the development of clinical trials to evaluate the safety and efficacy of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-nitrophenyl)benzamide in cancer patients.
Propriétés
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-(3-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N3O5/c25-19(22-14-4-3-5-16(12-14)24(28)29)13-8-10-15(11-9-13)23-20(26)17-6-1-2-7-18(17)21(23)27/h1-12H,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITQPJTYGMTMSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NC4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)-N-(3-nitrophenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{1-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-3-pyrrolidinyl}-1-isobutylpiperidine](/img/structure/B6083436.png)
![4-[3-(3,4-dimethyl-1-piperidinyl)propoxy]benzonitrile hydrochloride](/img/structure/B6083449.png)
![3,4-dimethoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B6083450.png)
![2-({[4-(acetylamino)phenyl]sulfonyl}amino)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6083463.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-2-(2-pyridinylthio)acetamide](/img/structure/B6083482.png)
![N-(1-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B6083485.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}-3-methyl-2-thiophenecarboxamide](/img/structure/B6083493.png)
![N-(2,4-dimethylphenyl)-2-methyl-4-[4-(methylthio)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B6083499.png)
![1'-[(1-cyclopentyl-6-oxo-3-piperidinyl)carbonyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B6083504.png)
![2-chloro-5-[4-(3-chloro-4-hydroxy-5-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B6083510.png)

![2-[(2-fluorobenzoyl)amino]-N,N-dipropyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6083532.png)

![2-(1-isobutyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]acetamide](/img/structure/B6083541.png)